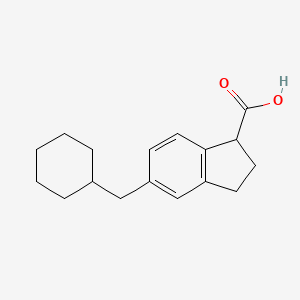
Diethyl (pyrrolidin-2-ylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (pyrrolidin-2-ylidene)propanedioate is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a propanedioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pyrrolidin-2-ylidene)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the pyrrolidine derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (pyrrolidin-2-ylidene)propanedioate can undergo various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl propanedioate can react with alkyl halides to form substituted derivatives
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide in ethanol is commonly used to generate the enolate ion
Alkyl Halides: These are used for alkylation reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl (pyrrolidin-2-ylidene)propanedioate has several applications in scientific research:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the development of bioactive molecules with various therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Compounds containing the pyrrolidine ring have shown significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties
Wirkmechanismus
The mechanism of action of diethyl (pyrrolidin-2-ylidene)propanedioate is largely dependent on its interactions with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The compound’s effects are mediated through its binding to specific molecular targets, which can include enzymes, receptors, and other proteins involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activity.
Diethyl Malonate: A precursor in the synthesis of diethyl (pyrrolidin-2-ylidene)propanedioate.
Pyrrolizines: Compounds with a similar pyrrolidine core structure used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of the pyrrolidine ring and the propanedioate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
73181-16-5 |
|---|---|
Molekularformel |
C11H17NO4 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
diethyl 2-pyrrolidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)9(11(14)16-4-2)8-6-5-7-12-8/h12H,3-7H2,1-2H3 |
InChI-Schlüssel |
IMHXEOPFSUQKMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCN1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
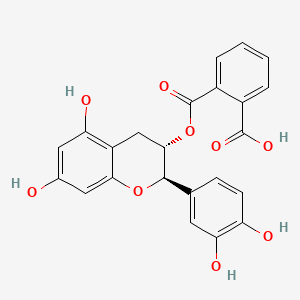

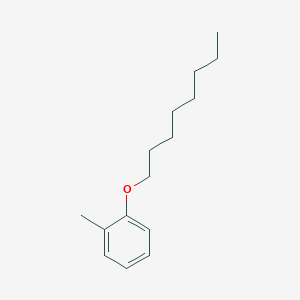
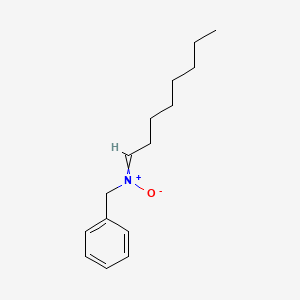
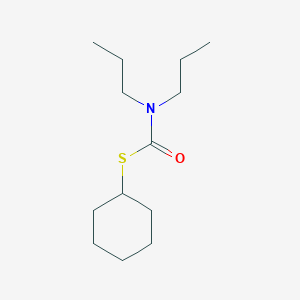
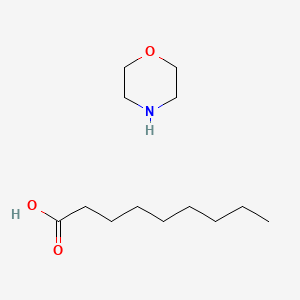


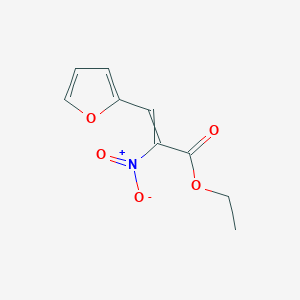

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

